molecular formula C24H17FN4O3S B2894303 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-28-0

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2894303
CAS No.: 1206992-28-0
M. Wt: 460.48
InChI Key: GKBJPXIFYJAVCN-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a 1,2,4-oxadiazole ring, and various substituents such as a fluorobenzyl and a methylthiophenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the 1,2,4-Oxadiazole Ring: This is achieved through the reaction of hydrazides with nitriles under specific conditions to form the oxadiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine substituent instead of fluorine.

    3-(4-fluorobenzyl)-7-(3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methylsulfonyl group instead of methylthio.

Uniqueness

The unique combination of the fluorobenzyl and methylthiophenyl groups in 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione imparts specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

CAS No.

1206992-28-0

Molecular Formula

C24H17FN4O3S

Molecular Weight

460.48

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31)

InChI Key

GKBJPXIFYJAVCN-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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